![molecular formula C15H10F3N3O B5567703 2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5567703.png)
2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine often involves multiple steps, including cyclization reactions and the formation of oxadiazole rings. For example, the synthesis of related oxadiazole derivatives has been achieved through condensation reactions involving specific reagents to construct the oxadiazole ring, a core structure in these molecules (Jin, Ma, & You, 2019).
Molecular Structure Analysis
Molecular structure analyses of such compounds reveal detailed geometries of the oxadiazole ring and its substituents. For instance, studies have shown that these compounds can form one-dimensional polymeric structures through coordination chemistry, indicating a potential for diverse molecular interactions and configurations (Jin, Ma, & You, 2019).
Chemical Reactions and Properties
Chemical reactions involving these compounds often explore their reactivity with various metals and other organic molecules, leading to the formation of coordination polymers with distinct properties. The oxadiazole ring acts as a coordination site, interacting with metal ions to form structured complexes (Jin, Ma, & You, 2019).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structures and intermolecular interactions, have been extensively studied. For example, the crystal structures can be stabilized by non-classical hydrogen interactions and π-π interactions, which play a crucial role in the packing and stability of these molecules (Hou et al., 2013).
Aplicaciones Científicas De Investigación
Molecular Structure and Coordination Chemistry
The molecule shows notable intermolecular π-π interactions and forms one-dimensional chains via these interactions. In a specific structure, the Zn(II) centers are coordinated by two Cl atoms and two N atoms from two ligands, forming one-dimensional P (+) and M (-) helical chains. These chains stack together through interchain π-π and C-H···π interactions, illustrating the molecule's potential in forming complex molecular architectures (Hou et al., 2013). Another study highlights the coordination chemistry of oxadiazole-bridged ligands with copper salts, presenting the formation of molecular complexes and supramolecules, further indicating its potential in designing novel molecular structures (Wu et al., 2013).
Anticancer Properties
Substituted 1,3,4-oxadiazoles and their derivatives have garnered considerable attention due to their potential as antimicrobial, anti-inflammatory, and anticancer agents. A study focusing on the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines reports their evaluation on MCF-7 breast cancer cell lines, displaying moderate cytotoxicity and indicating the compound's potential in cancer therapy (Redda & Gangapuram, 2007).
Photophysical Properties
The molecule's derivatives have been studied for their photophysical properties. For instance, a study on AgI, CuI, and CdII coordination polymers based on the new asymmetrical ligand 2-{4-[(1H-imidazol-1-yl)methyl]phenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazole explores their syntheses, characterization, and emission properties, indicating the potential use of these compounds in optoelectronic applications (Jin et al., 2019).
Organic Light-Emitting Diodes (OLEDs)
The molecule has applications in the field of OLEDs as well. A study presents m-terphenyl oxadiazole derivatives as electron transporters and hole/exciton blockers for blue, green, and red phosphorescent OLEDs. The use of these materials in devices resulted in reduced driving voltages, very high efficiency, and negligible roll-off, showcasing the molecule's utility in enhancing OLED performance (Shih et al., 2015).
Propiedades
IUPAC Name |
2-(2-methyl-4-phenylpyridin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O/c1-9-12(13-20-21-14(22-13)15(16,17)18)11(7-8-19-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLILFLFOLJNYAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C2=NN=C(O2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[3-(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]benzamide](/img/structure/B5567621.png)
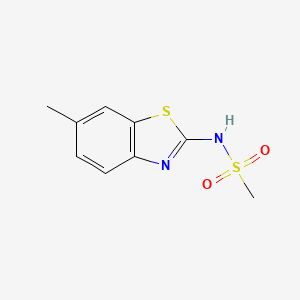
![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5567626.png)
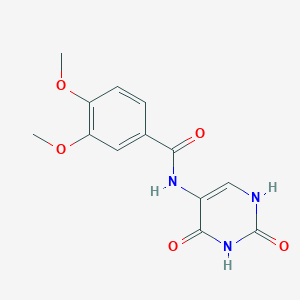
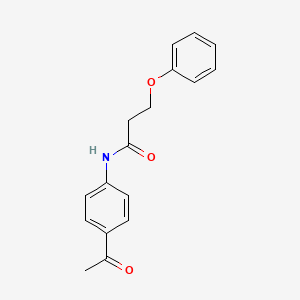
![1-cyclopentyl-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567654.png)

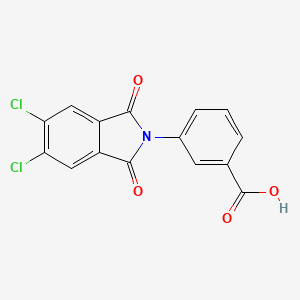
![3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B5567683.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(3-methyl-1-piperidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5567687.png)
![3-isopropyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5567694.png)
![4-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5567697.png)
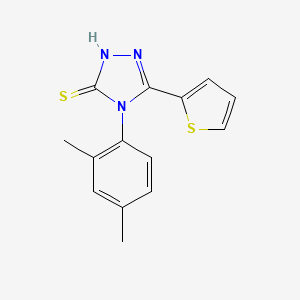
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567709.png)